

C.I. Direct Orange 102 molecular formula and weight

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Compound of Interest

Compound Name: C.I. Direct Orange 102

Cat. No.: B15552256

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In-Depth Technical Guide to C.I. Direct Orange 102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **C.I. Direct Orange 102**, a disazo direct dye. The information is intended for use by researchers, scientists, and professionals in drug development and other relevant scientific fields. This document details the dye's molecular characteristics, a representative synthesis protocol, and methods for its analytical characterization.

Core Molecular and Physical Data

C.I. Direct Orange 102 is a complex organic molecule widely used in the textile industry for dyeing cellulosic fibers.^[1] Its chemical structure and properties are of interest for various research applications.

Property	Value	Source
C.I. Name	Direct Orange 102	[1]
C.I. Number	29156	[1]
CAS Number	6598-63-6	[1][2]
Molecular Formula	C ₃₄ H ₂₁ N ₆ Na ₃ O ₁₁ S ₂	[1][2][3]
Molecular Weight	822.67 g/mol	[1][2][3]
Appearance	Bright red powder	[4]
Solubility	Water soluble	
UV-Vis λmax	246.9 nm, 275.1 nm	[5]

Synthesis Protocol

The synthesis of **C.I. Direct Orange 102** involves a two-step process: the diazotization of two separate aromatic amines, followed by a sequential azo coupling reaction with a central coupling component.[1] The following is a representative experimental protocol based on established methods for the synthesis of azo dyes.[6][7][8]

Part 1: Diazotization of Aniline and 4-Aminobenzoic Acid

Materials:

- Aniline
- 4-Aminobenzoic acid
- Sodium nitrite (NaNO₂)
- Concentrated hydrochloric acid (HCl)
- Distilled water
- Ice

Procedure:

- Preparation of Diazo Component A (from Aniline):
 - In a beaker, dissolve a specific molar equivalent of aniline in a solution of distilled water and concentrated hydrochloric acid.
 - Cool the solution to 0-5°C in an ice bath with constant stirring.
 - Prepare a solution of sodium nitrite in distilled water and cool it to 0-5°C.
 - Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension while maintaining the temperature below 5°C.
 - Stir the mixture for 20-30 minutes to ensure complete diazotization, forming the benzenediazonium chloride solution.
- Preparation of Diazo Component B (from 4-Aminobenzoic Acid):
 - In a separate beaker, suspend a molar equivalent of 4-aminobenzoic acid in a mixture of distilled water and concentrated hydrochloric acid.
 - Cool the suspension to 0-5°C in an ice bath.
 - Slowly add a cold, aqueous solution of sodium nitrite dropwise with vigorous stirring, keeping the temperature below 5°C.
 - Continue stirring for 30 minutes in the ice bath to yield the 4-carboxybenzenediazonium chloride suspension.

Part 2: Azo Coupling Reaction

Materials:

- N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea
- Sodium hydroxide (NaOH) or other suitable base
- The two diazonium salt solutions prepared in Part 1

Procedure:

- Preparation of the Coupling Component Solution:
 - Dissolve a molar equivalent of N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea in an aqueous alkaline solution (e.g., sodium hydroxide solution) to facilitate dissolution and activate it for coupling.
 - Cool this solution to 0-5°C in an ice bath.
- Sequential Coupling:
 - Slowly add the first diazonium salt solution (e.g., from aniline) to the cold solution of the coupling component with vigorous stirring. The pH of the reaction mixture should be maintained in the weakly alkaline range to promote coupling with the phenolic group.
 - Allow the reaction to proceed for a period of time to ensure the first coupling is complete.
 - Subsequently, slowly add the second diazonium salt solution (from 4-aminobenzoic acid) to the reaction mixture, again maintaining a low temperature and appropriate pH.
 - Continue stirring the reaction mixture for several hours at 0-5°C to ensure the completion of the second coupling reaction.
- Isolation and Purification:
 - The resulting disazo dye will precipitate from the solution.
 - Isolate the solid product by filtration.
 - Wash the filter cake with a cold brine solution to remove unreacted starting materials and inorganic salts.
 - Dry the purified **C.I. Direct Orange 102** in a vacuum oven at a low temperature.

Analytical Characterization

UV-Visible Spectroscopy

A solution of **C.I. Direct Orange 102** in a suitable solvent (e.g., water) can be analyzed using a UV-Vis spectrophotometer. The spectrum is expected to show maximum absorbance (λ_{max}) at approximately 246.9 nm and 275.1 nm.[5] This technique is useful for confirming the presence of the chromophoric azo groups and for quantitative analysis based on a calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of **C.I. Direct Orange 102** and for its quantification. A general reversed-phase HPLC method for azo dyes can be adapted for this purpose.

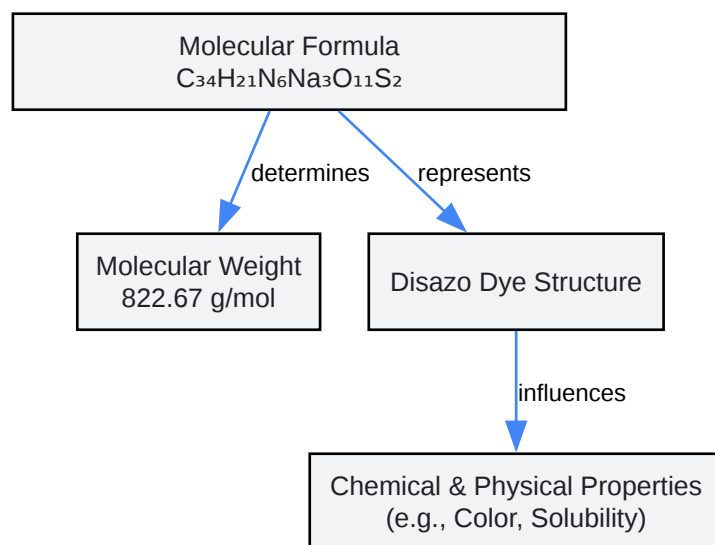
Illustrative HPLC Conditions:

- Column: C18, 250mm x 4.6mm, 5 μ m particle size.
- Mobile Phase: A gradient elution is typically employed.
 - Mobile Phase A: 20 mM sodium phosphate monobasic (NaH_2PO_4) in water, pH adjusted to 4.6.[9]
 - Mobile Phase B: A mixture of methanol and acetonitrile (e.g., 50:50 v/v).[9]
- Flow Rate: 0.8 - 1.6 mL/min.
- Detection: Diode-Array Detector (DAD) or UV-Vis detector set at the λ_{max} of the dye.[9]
- Injection Volume: 20 μ L.

This method allows for the separation of the main dye component from potential impurities and starting materials.

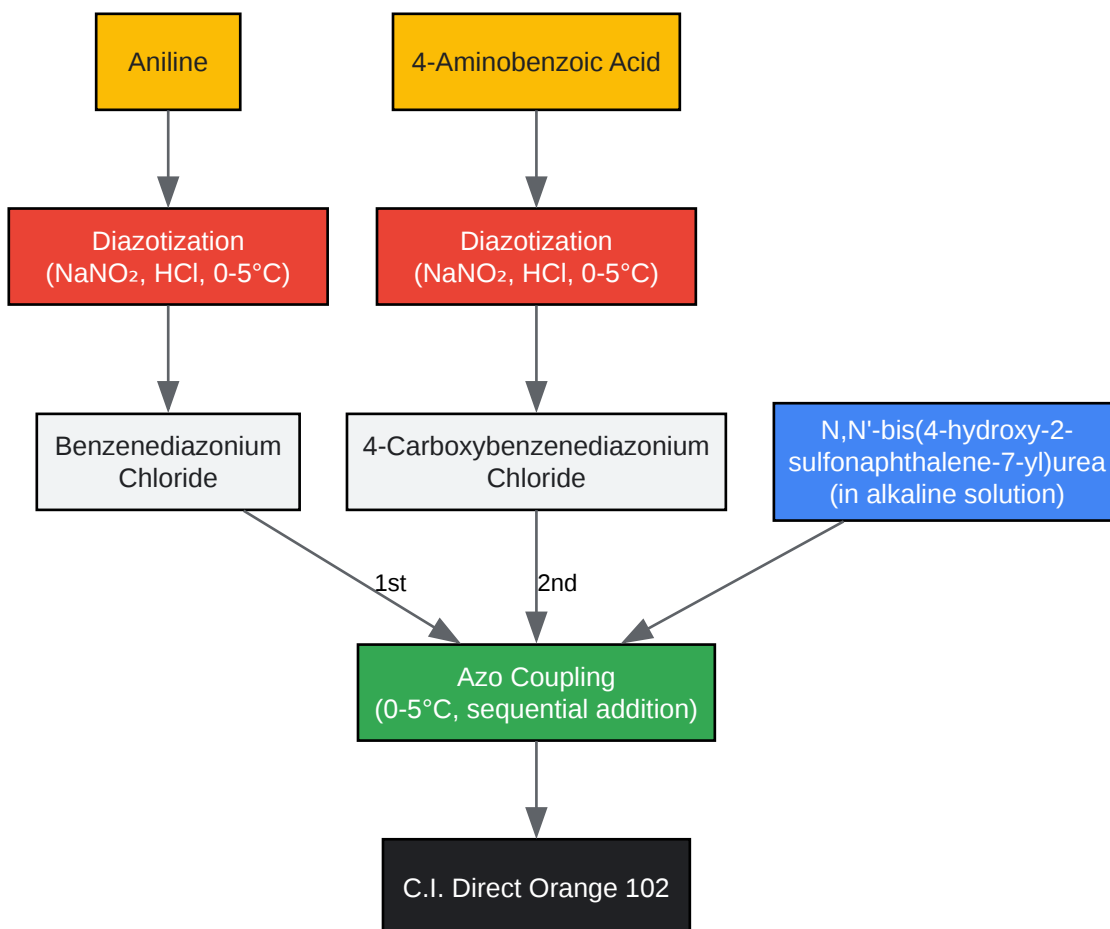
Logical Relationships and Synthesis Workflow

The following diagrams illustrate the key relationships between the chemical entities and the overall workflow for the synthesis of **C.I. Direct Orange 102**.



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Caption: Relationship between molecular formula, weight, and properties.



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Caption: Synthesis workflow for **C.I. Direct Orange 102**.

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